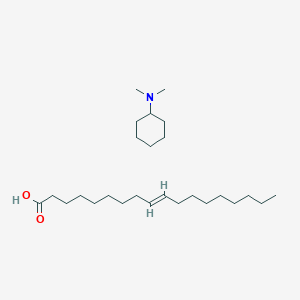![molecular formula C7H8N2O2S B13781671 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 82257-37-2](/img/structure/B13781671.png)
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazoles.
Métodos De Preparación
The synthesis of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a thiourea moiety with an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles like amines and alcohols are used.
Aplicaciones Científicas De Investigación
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparación Con Compuestos Similares
5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities but different chemical properties.
Benzothiazole: A related compound with a sulfur and nitrogen-containing heterocyclic ring, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and activities compared to other thiadiazole derivatives .
Propiedades
Número CAS |
82257-37-2 |
|---|---|
Fórmula molecular |
C7H8N2O2S |
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
5-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c1-5-2-3-6-7(4-5)9-12(10,11)8-6/h2-4,8-9H,1H3 |
Clave InChI |
IGFBADKTYSPZFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NS(=O)(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


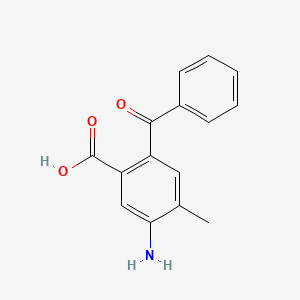
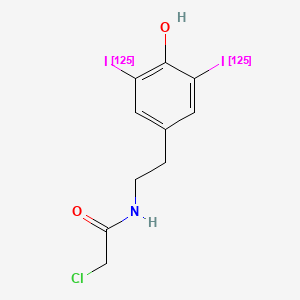
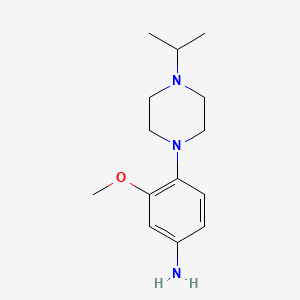
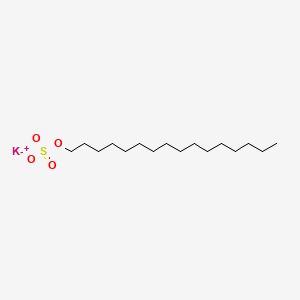
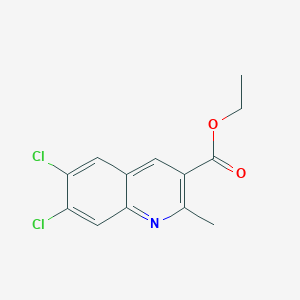
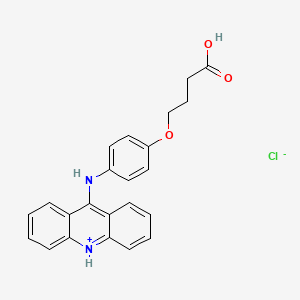
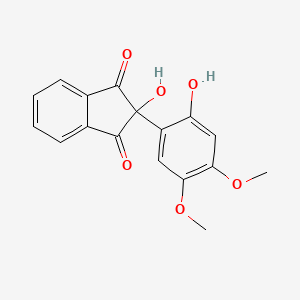

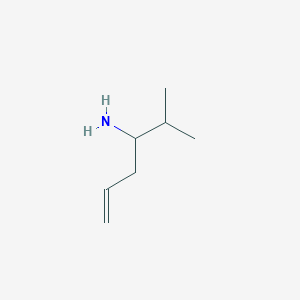

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)


